molecular formula C10H8N2O2 B13008454 7-Acetylquinazolin-4(3H)-one

7-Acetylquinazolin-4(3H)-one

Cat. No.: B13008454
M. Wt: 188.18 g/mol
InChI Key: IIQWXEIGNRWNBZ-UHFFFAOYSA-N
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Description

7-Acetylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1: One common synthetic route involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield 7-Acetylquinazolin-4(3H)-one.

    Method 2: Another method involves the reaction of 2-aminobenzamide with acetic anhydride. This reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods:

  • Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Acetylquinazolin-4(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl group. Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ketone groups.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • 7-Acetylquinazolin-4(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinazolinone derivatives.

Biology:

  • The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

Medicine:

  • Research has shown that derivatives of this compound exhibit promising pharmacological activities. These derivatives are being investigated for their potential use in treating various diseases.

Industry:

  • In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Acetylquinazolin-4(3H)-one and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

    Quinazolin-4(3H)-one: Lacks the acetyl group at the 7th position.

    2-Methylquinazolin-4(3H)-one: Contains a methyl group at the 2nd position instead of an acetyl group at the 7th position.

    7-Methylquinazolin-4(3H)-one: Contains a methyl group at the 7th position instead of an acetyl group.

Uniqueness:

  • The presence of the acetyl group at the 7th position in 7-Acetylquinazolin-4(3H)-one imparts unique chemical properties and potential biological activities. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

7-acetyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H8N2O2/c1-6(13)7-2-3-8-9(4-7)11-5-12-10(8)14/h2-5H,1H3,(H,11,12,14)

InChI Key

IIQWXEIGNRWNBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)NC=N2

Origin of Product

United States

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